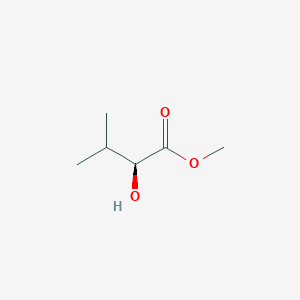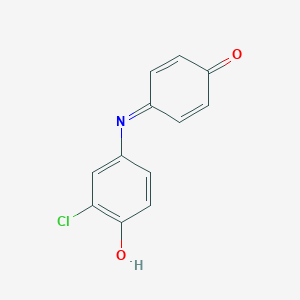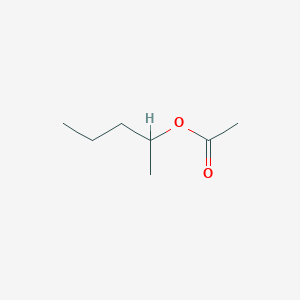
DIPHENYLDIMETHYLGERMANE
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DIPHENYLDIMETHYLGERMANE can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with methylmagnesium bromide in diethyl ether under nitrogen atmosphere . The reaction proceeds as follows:
Ph2GeCl2+2CH3MgBr→Ph2Ge(CH3)2+2MgBrCl
Industrial Production Methods: In industrial settings, the production of dimethyl(diphenyl)germane often involves large-scale reactions using similar organometallic reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: DIPHENYLDIMETHYLGERMANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form germyl radicals.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germyl radicals and hydrides.
Substitution: Various halogenated germanium compounds.
Applications De Recherche Scientifique
DIPHENYLDIMETHYLGERMANE has a wide range of applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Employed in the production of thin films, semiconductors, and LED manufacturing.
Mécanisme D'action
The mechanism of action of dimethyl(diphenyl)germane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Dimethylgermane: A simpler organogermanium compound with similar reactivity but fewer applications.
Diphenylgermane: Another related compound with different substitution patterns on the germanium atom.
Uniqueness: DIPHENYLDIMETHYLGERMANE is unique due to its combination of two phenyl groups and two methyl groups attached to the germanium atom. This structure imparts specific chemical properties, making it useful in a variety of applications, particularly in the fields of materials science and pharmaceuticals .
Propriétés
IUPAC Name |
dimethyl(diphenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOKZEXKYJMZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506390 | |
| Record name | Dimethyl(diphenyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7301-42-0 | |
| Record name | Dimethyl(diphenyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dimethyldiphenylgermane used in the synthesis of metal π complexes?
A1: Dimethyldiphenylgermane serves as a key building block in synthesizing metal π complexes, specifically heterametallocyclophanes, as described in the research []. The compound undergoes lithiation, replacing one or both phenyl groups' hydrogen atoms with lithium. This lithiated species then reacts with dichlorodimethylgermane or dichlorodiphenylgermane, forming the desired bridged metallocyclophane structures. This synthetic strategy highlights dimethyldiphenylgermane's utility in incorporating germanium atoms into the periphery of bis(benzene)vanadium and bis(benzene)chromium complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)







